

# synthesis of 5-Bromo-2-(hydroxymethyl)phenol from 5-bromo-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-(hydroxymethyl)phenol

Cat. No.: B065800

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## Synthesis of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **5-Bromo-2-(hydroxymethyl)phenol** from its precursor, 5-bromo-2-hydroxybenzaldehyde. The core of this process lies in the selective reduction of the aldehyde functional group to a primary alcohol, a fundamental transformation in organic synthesis, particularly relevant in the preparation of pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and characterization analysis.

### Reaction Overview

The synthesis of **5-Bromo-2-(hydroxymethyl)phenol** is achieved through the reduction of 5-bromo-2-hydroxybenzaldehyde. Sodium borohydride ( $\text{NaBH}_4$ ) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, ensuring that other functional groups within the molecule remain unaffected.<sup>[1][2]</sup> The reaction is typically carried out in a protic solvent, such as tetrahydrofuran (THF) with the presence of water, at room temperature.<sup>[3]</sup>

The reaction proceeds via the nucleophilic addition of a hydride ion ( $\text{H}^-$ ) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting

alkoxide by the solvent yields the desired primary alcohol.

## Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 5-bromo-2-hydroxybenzaldehyde (Starting Material)

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	
Molecular Weight	201.02 g/mol	
Appearance	Off-white to pale yellow solid	
Melting Point	103-106 °C	
CAS Number	1761-61-1	

Table 2: Properties of **5-Bromo-2-(hydroxymethyl)phenol** (Product)

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO <sub>2</sub>	[3]
Molecular Weight	203.04 g/mol	[3]
Appearance	White crystalline solid	[3]
Melting Point	110-112 °C	[3]
CAS Number	2316-64-5	[3]

Table 3: Reaction Parameters

Parameter	Value	Reference
Reducing Agent	Sodium Borohydride (NaBH <sub>4</sub> )	[3]
Solvent	Tetrahydrofuran (THF) / Water	[3]
Reaction Temperature	Room Temperature	[3]
Reaction Time	2 hours	[3]
Theoretical Yield	~101 g (from 100.5 g of starting material)	Calculated

## Experimental Protocols

The following protocol is a detailed methodology for the synthesis of **5-Bromo-2-(hydroxymethyl)phenol**.

### Materials and Equipment:

- 5-bromo-2-hydroxybenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Tetrahydrofuran (THF)
- 5% Hydrochloric acid (HCl)
- Distilled water
- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Büchner funnel and flask
- Standard laboratory glassware

## Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol).
- **Solvent Addition:** To the flask, add 300 mL of tetrahydrofuran (THF) and 10 mL of water. Stir the mixture at room temperature until the starting material is fully dissolved.
- **Addition of Reducing Agent:** While stirring, add sodium borohydride (9.5 g, 250 mmol) to the solution in portions.[3] Control the rate of addition to maintain the reaction at room temperature.
- **Reaction Monitoring:** After the complete addition of sodium borohydride, allow the reaction to proceed for 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After 2 hours, slowly add 200 mL of 5% hydrochloric acid dropwise to the reaction mixture to quench the excess sodium borohydride and hydrolyze the borate esters.[3] Continue stirring during the addition.
- **Isolation of Product:** The resulting mixture is then washed four times with 500 mL of distilled water. The white crystalline precipitate of **5-Bromo-2-(hydroxymethyl)phenol** is collected by filtration using a Büchner funnel.
- **Drying:** The collected solid is then dried to obtain the final product.[3]

## Purification

For most applications, the product obtained after washing and filtration is of sufficient purity. However, if higher purity is required, the following methods can be employed:

- **Recrystallization:** The crude product can be recrystallized from a suitable solvent. Based on the polarity of the molecule (a phenol with a hydroxymethyl and a bromo substituent), polar solvents or solvent mixtures would be appropriate. Potential solvent systems include ethanol/water, or ethyl acetate/hexanes.

- Column Chromatography: For very high purity, silica gel column chromatography can be used. A typical eluent system for a compound of this polarity would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

## Characterization Data

The structure and purity of the synthesized **5-Bromo-2-(hydroxymethyl)phenol** can be confirmed by various spectroscopic methods.

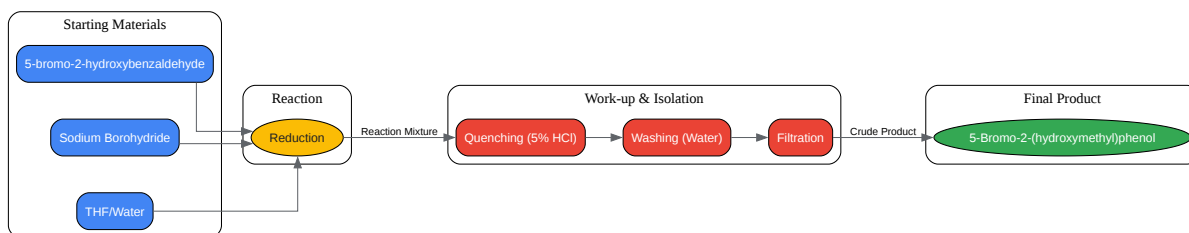
**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will show signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the carbon bearing the bromine atom, the carbons attached to the hydroxyl and hydroxymethyl groups, and the methylene carbon of the hydroxymethyl group.

**Infrared (IR) Spectroscopy:** The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm<sup>-1</sup>), C-O stretching bands (around 1000-1250 cm<sup>-1</sup>), and aromatic C-H and C=C stretching vibrations.

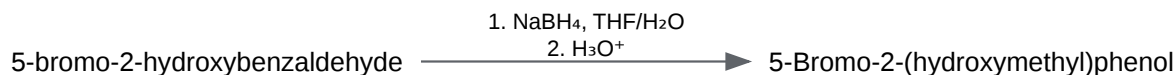
**Mass Spectrometry:** The mass spectrum will show the molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or water.

## Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of **5-Bromo-2-(hydroxymethyl)phenol**.



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Caption: Chemical reaction for the synthesis of **5-Bromo-2-(hydroxymethyl)phenol**.

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